molecular formula C12H13N3O2 B14316797 4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine CAS No. 110167-02-7

4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine

Cat. No.: B14316797
CAS No.: 110167-02-7
M. Wt: 231.25 g/mol
InChI Key: YYWVHLWMGFUICL-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine: is a complex organic compound with the following structural formula:

C11H16N4O2\text{C}_{11}\text{H}_{16}\text{N}_4\text{O}_2 C11​H16​N4​O2​

It contains a fused seven-membered imidazole ring and a dioxolane moiety. Let’s break down its features:

    Dioxolane Ring: The compound includes a dioxolane ring, which is a heterocyclic acetal. Dioxolanes are related to tetrahydrofuran (THF) but have an oxygen atom replacing one of the methylene groups. In this case, the dioxolane ring is attached to the imidazole core.

Preparation Methods

Synthesis Routes: The synthetic preparation of 4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine involves several steps. Here’s a general outline:

    Imidazole Formation: Start with an appropriate precursor to form the imidazole ring. This can be achieved through cyclization reactions using suitable reagents.

    Dioxolane Ring Introduction: Introduce the dioxolane ring by reacting the imidazole intermediate with a suitable aldehyde or ketone, followed by cyclization.

    Amination: Finally, amination of the dioxolane ring with ammonia or an amine yields the target compound.

Industrial Production: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes. Unfortunately, specific industrial protocols are proprietary and not widely available.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions at various positions.

    Substitution: Substitution reactions can occur at the imidazole nitrogen or the dioxolane oxygen.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) play a role.

Major Products: The major products depend on the specific reaction conditions. For instance:

  • Oxidation may yield imidazole derivatives.
  • Reduction could lead to saturated analogs.
  • Substitution reactions result in modified versions of the compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound might serve as a ligand or catalyst due to its unique structure.

    Supramolecular Chemistry: Its dioxolane-imidazole combination could be useful in host-guest chemistry.

Biology and Medicine:

    Drug Development: Investigate its potential as a drug scaffold or bioactive compound.

    Biological Activity: Explore its effects on cellular processes.

Industry:

    Materials Science: Investigate its use in polymer chemistry or material synthesis.

Mechanism of Action

The exact mechanism remains speculative, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

dioxolanes , imidazoles , and heterocyclic amines . Highlighting its uniqueness lies in its fused dioxolane-imidazole structure.

Properties

CAS No.

110167-02-7

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine

InChI

InChI=1S/C12H13N3O2/c1-12(16-6-7-17-12)8-4-2-3-5-9-10(8)15-11(13)14-9/h2-5H,6-7H2,1H3,(H2,13,14,15)

InChI Key

YYWVHLWMGFUICL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=CC=C3C2=NC(=N3)N

Origin of Product

United States

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